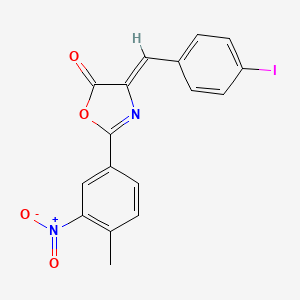![molecular formula C22H19N3O5 B11547910 3-Methoxy-N'-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide](/img/structure/B11547910.png)
3-Methoxy-N'-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, a methoxy group, a nitro group, and a hydrazide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the appropriate hydrazine derivative with the naphthalene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide linkage can also form covalent bonds with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-5-nitrosalicylaldehyde: Similar in structure but lacks the naphthalene core and hydrazide linkage.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide linkage and an indole core.
Uniqueness
3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide is unique due to its combination of a naphthalene core, methoxy group, nitro group, and hydrazide linkage, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H19N3O5 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
3-methoxy-N-[(E)-(5-nitro-2-prop-2-enoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-3-10-30-20-9-8-18(25(27)28)11-17(20)14-23-24-22(26)19-12-15-6-4-5-7-16(15)13-21(19)29-2/h3-9,11-14H,1,10H2,2H3,(H,24,26)/b23-14+ |
InChI-Schlüssel |
SFXZIQWBMBVTIG-OEAKJJBVSA-N |
Isomerische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC=C |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547838.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11547846.png)
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11547860.png)
![2-nitro-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11547863.png)
![2-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11547879.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11547880.png)
![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11547882.png)
![(3E)-N-(4-fluorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11547883.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547888.png)
![2-[(E)-{[(3-Bromo-4-hydroxyphenyl)formamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547896.png)

![2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547903.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11547912.png)
![2-[(E)-(benzylimino)methyl]-4-bromophenol](/img/structure/B11547913.png)
